molecular formula C13H9F3N2O2 B5619777 N-[3-(trifluoromethoxy)phenyl]nicotinamide

N-[3-(trifluoromethoxy)phenyl]nicotinamide

Cat. No. B5619777
M. Wt: 282.22 g/mol
InChI Key: FGZJFCNFPCTCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethoxy)phenyl]nicotinamide, commonly known as SR-18292, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of SR-18292 is not fully understood yet. However, it is believed that the compound interacts with various cellular pathways, including the PI3K/AKT and MAPK pathways, to exert its therapeutic effects. SR-18292 has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
SR-18292 has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, SR-18292 has been found to exhibit neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using SR-18292 in lab experiments is its high purity and yield, which makes it easy to work with. The compound has also been found to exhibit low toxicity, making it safe for use in various in vitro and in vivo experiments. However, one of the limitations of using SR-18292 is its limited solubility in water, which can make it challenging to administer the compound in some experimental settings.

Future Directions

There are several future directions for the research on SR-18292. One potential area of research is the development of novel drug formulations that can enhance the solubility and bioavailability of the compound. Another area of research is the identification of the specific cellular pathways and molecular targets that are modulated by SR-18292. Additionally, the compound's potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, should be explored further.

Synthesis Methods

The synthesis of SR-18292 involves the reaction between 3-(trifluoromethoxy)aniline and nicotinic acid, followed by a series of purification steps. The yield of this synthesis method is high, and the purity of the compound can be achieved up to 99%.

Scientific Research Applications

SR-18292 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for drug development.

properties

IUPAC Name

N-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)20-11-5-1-4-10(7-11)18-12(19)9-3-2-6-17-8-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZJFCNFPCTCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

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